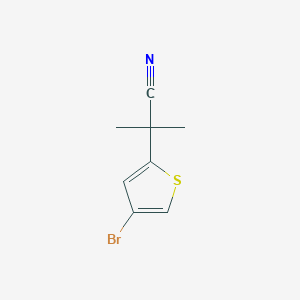
2-(4-Bromothiophen-2-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-2-yl)-2-methylpropanenitrile is an organic compound that features a brominated thiophene ring attached to a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-methylpropanenitrile typically involves the bromination of thiophene derivatives followed by nitrile formation. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and catalysts are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-methylpropanenitrile has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methylpropanenitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can participate in various reactions to form more complex structures. The bromine and nitrile groups provide reactive sites for further functionalization, allowing for the creation of diverse chemical entities.
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanol: Another brominated thiophene derivative with a hydroxyl group instead of a nitrile group.
2-(4-Bromophenyl)acetonitrile: A similar compound with a brominated phenyl ring instead of a thiophene ring.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-methylpropanenitrile is unique due to the presence of both a brominated thiophene ring and a nitrile group. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H8BrNS |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H8BrNS/c1-8(2,5-10)7-3-6(9)4-11-7/h3-4H,1-2H3 |
InChI Key |
HGGODRWWJAQQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


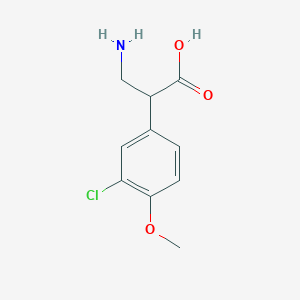
![ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13546417.png)
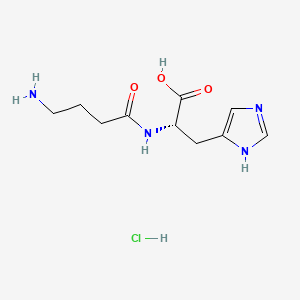
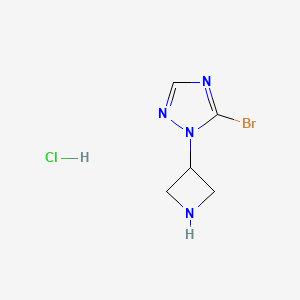
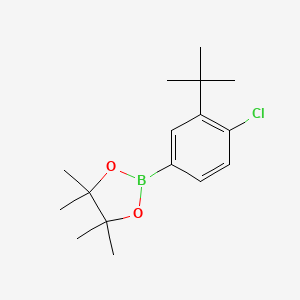
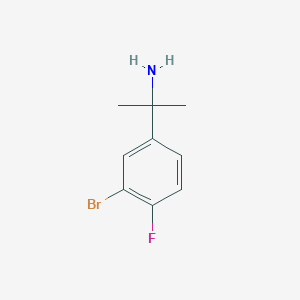


![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
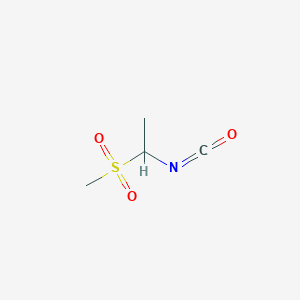
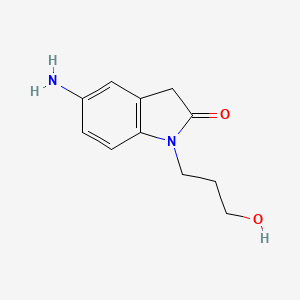

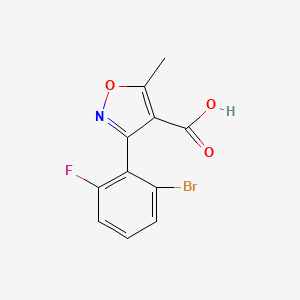
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)
